(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Overview
Description
Ralaniten is an antiandrogen drug candidate.
Scientific Research Applications
As a Building Block for β-blockers
One of the enantiomers of a closely related compound is used as a building block for the cardioselective β-blocker (S)-atenolol (Lund, Bøckmann, & Jacobsen, 2016).
In the Determination of Bisphenols
This compound is mentioned in the context of determining bisphenols such as BADGE and its analogues in human breast milk, using techniques like QuEChERS/d-SPE coupled with HPLC-DAD-FLD or LC-MS/MS (Tuzimski et al., 2020).
In Molecular Docking and Quantum Chemical Calculations
The molecular structure of a similar compound was analyzed using DFT calculations, with implications in understanding its biological effects (Viji et al., 2020).
Antioxidative Properties
A related phenylpropanoid was isolated from berries and demonstrated antioxidative properties, inhibiting autoxidation of linoleic acid (Kikuzaki et al., 1999).
In Reactions to Form Polyols and Cyclic Carbonates
It's involved in reactions with phenols to yield compounds like 3-phenoxypropan-1,2-diol (Rokicki, Pawlicki, & Kuran, 1985).
In the Synthesis of Bis-1,2,4-Triazole Derivatives
It's part of the synthesis process of certain bis-1,2,4-triazole derivatives, which are characterized by IR, NMR, and mass spectral data (Bekircan & Bektaş, 2006).
In Crystallization Studies
The compound's analogs were used in studies focusing on the melting points and thermodynamics of crystallization (Zakharychev et al., 2006).
properties
IUPAC Name |
(2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTYUHNZRYZEEB-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OC[C@@H](CO)O)C2=CC=C(C=C2)OC[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019057 | |
Record name | Ralaniten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol | |
CAS RN |
1203490-23-6 | |
Record name | epi-002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203490236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralaniten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALANITEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC830G6O4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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